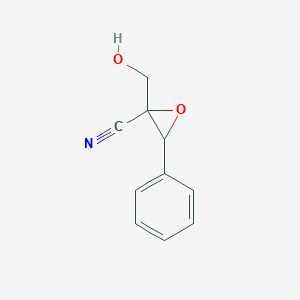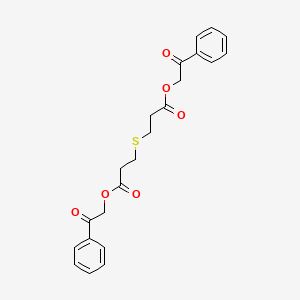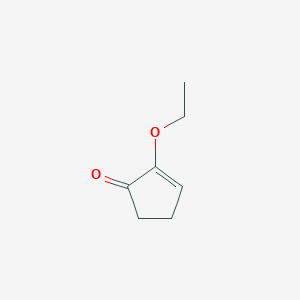
Tetradeca-5,8-dien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetradeca-5,8-dien-1-ol is an organic compound characterized by the presence of two double bonds and a hydroxyl group. This compound is part of a class of compounds known as dienols, which are notable for their diverse chemical reactivity and biological activities. The structure of this compound includes a 14-carbon chain with double bonds at the 5th and 8th positions and a hydroxyl group at the 1st position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetradeca-5,8-dien-1-ol can be achieved through several methods. One common approach involves the stereoselective hydrogenation of 1,5-diynes, which are synthesized by the successive formation of carbon-carbon bonds to replace the carbon-hydrogen bonds of terminal alkyne moieties . Another method involves the cross-cyclomagnesiation of 1,2-dienes with Grignard reagents in the presence of a catalytic amount of Cp2TiCl2 . This method is particularly useful for the stereoselective formation of dienes.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often involving multiple steps of purification and characterization to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tetradeca-5,8-dien-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bonds can be reduced to form saturated hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as hydrogen gas in the presence of a palladium catalyst.
Substitution reagents: Such as alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of ethers or esters.
Aplicaciones Científicas De Investigación
Tetradeca-5,8-dien-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in biological processes and as a potential bioactive compound.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Mecanismo De Acción
The mechanism of action of Tetradeca-5,8-dien-1-ol involves its interaction with various molecular targets and pathways. For instance, it has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells . This is achieved through the inhibition of topoisomerase I, an enzyme involved in DNA replication and transcription. The compound’s ability to induce apoptosis is also linked to its effects on mitochondrial function and DNA damage .
Comparación Con Compuestos Similares
Tetradeca-5,8-dien-1-ol can be compared with other similar compounds, such as:
9,12-Tetradecadien-1-ol: Another dienol with double bonds at the 9th and 12th positions.
Tetradeca-4,8-dien-1-yl acetate: A related compound with an acetate group instead of a hydroxyl group.
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity. Its double bonds and hydroxyl group make it a versatile compound for various chemical transformations and biological interactions.
Propiedades
Número CAS |
121695-18-9 |
|---|---|
Fórmula molecular |
C14H26O |
Peso molecular |
210.36 g/mol |
Nombre IUPAC |
tetradeca-5,8-dien-1-ol |
InChI |
InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h6-7,9-10,15H,2-5,8,11-14H2,1H3 |
Clave InChI |
HSBWHLFHRQWJJG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC=CCC=CCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetic acid;[4-(1,2,4,7,8-pentahydroxydibenzofuran-3-yl)phenyl] acetate](/img/structure/B14300419.png)
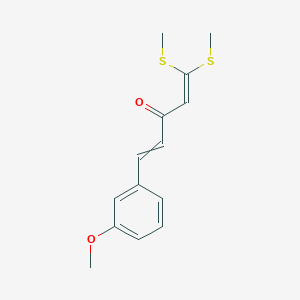
![1-[(2-Chloro-2-methoxypropyl)sulfanyl]-4-methylbenzene](/img/structure/B14300437.png)

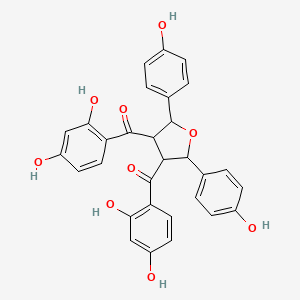
![1-[2-(2,4,4-Trimethylpentan-2-yl)phenoxy]propan-1-ol](/img/structure/B14300471.png)

![4-Bromo-6-({[2-(pyridin-2-yl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14300481.png)
![2-Ethyl-3-[methoxy(phenylsulfanyl)(trimethylsilyl)methyl]cyclopentan-1-one](/img/structure/B14300482.png)

![4-[(2-Chlorophenyl)methoxy]-3-methoxy-N-(pyridin-4-yl)benzamide](/img/structure/B14300493.png)
